N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-14-15(2)28-23(19(14)13-24)26-22(27)18-12-21(16-8-4-3-5-9-16)25-20-11-7-6-10-17(18)20/h3-12H,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARDFOJAXJZSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.
Formation of the Quinoline Moiety: The quinoline ring is synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling Reactions: The final step involves coupling the thiophene and quinoline moieties through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide. For instance, a synthesized derivative displayed significant antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests that the compound may selectively target cancerous cells, making it a candidate for further research in oncology.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies indicated that it could act as a 5-lipoxygenase inhibitor, which is crucial for the inflammatory response . This mechanism suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the quinoline and thiophene rings can significantly influence the compound's potency and selectivity against specific biological targets . For instance, modifications to the thiophene moiety have been shown to enhance anticancer activity while maintaining low toxicity levels.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Quinoline Carboxamide Derivatives
Key Observations:
Role of the Cyano Group: Compound 2 (from ) contains a cyano group on a pyridine ring and exhibits potent insecticidal activity (LC₅₀ 0.03 ppm), outperforming acetamiprid .
Thiophene vs. Pyridine Substituents: Thiophene-containing analogs (e.g., –12) lack direct activity data but share structural similarities with the target compound.
Quinoline Core Modifications: The 2-phenyl group on the quinoline core is conserved across multiple analogs (e.g., –12). This substituent may stabilize π-π interactions with biological targets, such as enzymes or DNA .
Bioactivity and Mechanism of Action
Insecticidal Activity:
- Compound 2 () demonstrates that the combination of a cyano group and an open-chain structure enhances aphid toxicity. The target compound’s rigid thiophene ring and cyano group may similarly optimize target binding, though its closed structure could reduce flexibility compared to Compound 2 .
Antibacterial Activity:
- Quinoline-4-carboxamides with aminoalkyl substituents () show moderate antibacterial activity (MIC 1–4 µg/mL).
Physicochemical Properties
- Lipophilicity : The 4,5-dimethylthiophene group in the target compound likely increases logP compared to analogs with polar substituents (e.g., methoxy or chloro groups), favoring passive diffusion across biological membranes.
- Solubility: The cyano group may reduce aqueous solubility relative to aminoalkyl-substituted analogs (), necessitating formulation adjustments for in vivo applications.
Biological Activity
Overview
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features and functional groups suggest potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H19N3OS |
| Molecular Weight | 399.49 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N)C |
| InChI | InChI=1S/C24H19N3OS/c1-14-16(3)29-24(19...) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit or activate various enzymes, receptors, or nucleic acids, influencing key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit certain kinases that play a crucial role in cancer cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, the compound has been shown to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties. Preliminary data indicate that it can inhibit viral replication in vitro by interfering with viral entry mechanisms or replication processes .
Case Studies
- Anticancer Efficacy in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced G0/G1 phase cell cycle arrest .
- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 12.5 µg/mL and 25 µg/mL respectively .
Q & A
Q. What are the key synthetic pathways for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thiophene and quinoline precursors. Key steps include:
Amide bond formation : Coupling the thiophene-2-amine derivative with 2-phenylquinoline-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane .
Purification : Flash chromatography (e.g., 30 g silica gel with ethyl acetate/hexane gradients) and recrystallization (methanol/dichloromethane) are critical for achieving >95% purity. Reaction progress is monitored via TLC and confirmed by H NMR and ESI-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use computational tools (e.g., DFT calculations) to analyze bond lengths, angles, and electron density distribution. Experimental validation includes:
- Spectroscopy : H/C NMR for functional group identification and regiochemistry.
- Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, particularly for polymorph screening .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., A549 lung carcinoma). Pair with enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. For anti-inflammatory potential, measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact target affinity and metabolic stability?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Modify the thiophene ring : Replace cyano (-CN) with acetyl or methoxy groups to alter electron-withdrawing/donating effects.
- Quinoline substitution : Introduce halogens (e.g., F, Cl) at the 2-phenyl position to enhance lipophilicity and target binding .
Assess metabolic stability via hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation. Compare with analogs like N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide to identify metabolically resistant motifs .
Q. What computational strategies can predict binding modes with biological targets (e.g., glucagon receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to model interactions with the glucagon receptor (PDB ID: 5EE7). Focus on:
- Key binding pockets : Map interactions between the quinoline core and hydrophobic residues (e.g., Phe184, Trc274).
- Free energy calculations (MM/GBSA) : Quantify binding affinities and validate with mutagenesis studies .
Cross-validate with MD simulations (AMBER, GROMACS) to assess conformational stability over 100 ns trajectories .
Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Conduct dose-response studies to identify biphasic effects (e.g., pro-apoptotic at high concentrations vs. anti-inflammatory at low doses). Use transcriptomics (RNA-seq) to profile pathway activation (e.g., NF-κB vs. MAPK). Compare results with structurally similar compounds (e.g., N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide) to isolate substituent-specific effects .
Key Research Gaps and Future Directions
- Target Identification : Use chemoproteomics (activity-based protein profiling) to map off-target interactions.
- In Vivo Pharmacokinetics : Conduct rodent studies to assess oral bioavailability and brain penetration, leveraging the compound’s logP (~3.5) .
- Toxicogenomics : Evaluate genotoxicity via Ames test and micronucleus assay to mitigate developmental risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
